Cas no 1806978-12-0 (3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol)

3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and structural versatility for synthetic applications. The presence of bromo and chloro groups at the 3- and 4-positions enhances its utility as a building block in cross-coupling reactions, while the difluoromethyl group introduces electron-withdrawing properties, influencing regioselectivity in further functionalization. The hydroxymethyl group at the 2-position provides a handle for derivatization, enabling the synthesis of diverse heterocyclic scaffolds. This compound is particularly valuable in pharmaceutical and agrochemical research, where its multifunctional structure facilitates the development of bioactive molecules with tailored properties. Its stability and well-defined reactivity make it a reliable intermediate for advanced synthetic workflows.
3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol structure
1806978-12-0 structure
Product name:3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol
CAS No:1806978-12-0
MF:C7H5BrClF2NO
MW:272.47450709343
CID:4859100

3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol
    • Inchi: 1S/C7H5BrClF2NO/c8-6-3(9)1-4(7(10)11)12-5(6)2-13/h1,7,13H,2H2
    • InChI Key: YIEJBBBILBAYJH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(F)F)N=C1CO)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Topological Polar Surface Area: 33.1
  • XLogP3: 2

3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062497-500mg
3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol
1806978-12-0 97%
500mg
$1,727.80 2022-03-31
Alichem
A029062497-1g
3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol
1806978-12-0 97%
1g
$2,980.00 2022-03-31
Alichem
A029062497-250mg
3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol
1806978-12-0 97%
250mg
$998.40 2022-03-31

3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol Related Literature

Additional information on 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol

Introduction to 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol (CAS No. 1806978-12-0)

3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol, identified by the CAS number 1806978-12-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including the presence of bromo, chloro, and difluoromethyl substituents, make it a valuable intermediate in synthetic chemistry, particularly in the construction of more complex pharmacophores.

The bromo and chloro substituents on the pyridine ring introduce reactive sites that can be selectively modified through various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, or metal-catalyzed processes. These functional groups are particularly useful in constructing biaryl structures or incorporating additional pharmacologically relevant moieties. The difluoromethyl group, on the other hand, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol a promising building block for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Pyridine derivatives have been extensively explored for their potential applications in oncology, immunology, and neurology. For instance, studies have demonstrated the efficacy of pyridine-based compounds in modulating kinase activity, which is crucial for cancer therapy. The structural versatility of 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol allows medicinal chemists to fine-tune its properties to achieve optimal pharmacokinetic profiles and target specificity.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel scaffolds with improved pharmacological properties. For example, recent publications highlight the use of this compound in generating potent inhibitors of tyrosine kinases, which are implicated in various cancers. The ability to introduce diverse functional groups while maintaining the core pyridine structure provides a robust platform for structure-activity relationship (SAR) studies.

The methanol moiety at the 2-position of the pyridine ring not only contributes to the overall solubility and bioavailability of derivatives but also serves as a handle for further derivatization. This position can be modified through oxidation, reduction, or alkylation reactions, enabling the creation of a wide range of analogs with tailored biological activities. Such flexibility is invaluable in drug discovery pipelines where rapid iteration and optimization are essential.

Advances in computational chemistry have further enhanced the utility of 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead compounds. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce attrition rates during drug development. The unique structural features of this compound make it an attractive candidate for virtual screening campaigns aimed at identifying new therapeutic targets.

The agrochemical sector has also benefited from the exploration of pyridine derivatives like 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol. Its structural motifs are frequently found in herbicides and insecticides due to their ability to interact with biological enzymes and receptors. Recent studies have shown that modifications to this core scaffold can lead to compounds with enhanced efficacy against resistant pest strains while maintaining environmental safety profiles.

In conclusion, 3-Bromo-4-chloro-6-(difluoromethyl)pyridine-2-methanol (CAS No. 1806978-12-0) represents a versatile and highly functional compound with significant potential across multiple domains of chemical research. Its unique combination of reactive sites and pharmacophoric elements positions it as a cornerstone intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of innovation in pharmaceuticals and agrochemicals.

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